molecular formula C14H8F3NO2S B2859139 3-Hydroxy-2-(thiophen-2-yl)-7-(trifluoromethyl)-1,4-dihydroquinolin-4-one CAS No. 851268-40-1

3-Hydroxy-2-(thiophen-2-yl)-7-(trifluoromethyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2859139
CAS No.: 851268-40-1
M. Wt: 311.28
InChI Key: JUBOFCBKNISZSS-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(thiophen-2-yl)-7-(trifluoromethyl)-1,4-dihydroquinolin-4-one is a complex organic compound characterized by its unique structure, which includes a quinolinone core, a thiophene ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-(thiophen-2-yl)-7-(trifluoromethyl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting with the construction of the quinolinone core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The thiophene ring can be introduced through a subsequent substitution reaction, and the trifluoromethyl group can be added using reagents like trifluoromethyl iodide.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form quinone derivatives.

  • Reduction: Reduction can yield hydroquinone derivatives.

  • Substitution: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory agent and an antimicrobial agent. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of new materials with enhanced performance.

Mechanism of Action

The mechanism by which 3-Hydroxy-2-(thiophen-2-yl)-7-(trifluoromethyl)-1,4-dihydroquinolin-4-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Hydroxy-2-(thiophen-2-yl)chromen-4-one: This compound shares a similar structure but lacks the trifluoromethyl group.

  • 2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetic Acid Methyl Ester: This compound has a different functional group arrangement but contains thiophene and hydroxyl groups.

Uniqueness: 3-Hydroxy-2-(thiophen-2-yl)-7-(trifluoromethyl)-1,4-dihydroquinolin-4-one stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound's stability and reactivity, making it more versatile in various applications compared to similar compounds.

Properties

IUPAC Name

3-hydroxy-2-thiophen-2-yl-7-(trifluoromethyl)-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO2S/c15-14(16,17)7-3-4-8-9(6-7)18-11(13(20)12(8)19)10-2-1-5-21-10/h1-6,20H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBOFCBKNISZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C(=O)C3=C(N2)C=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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